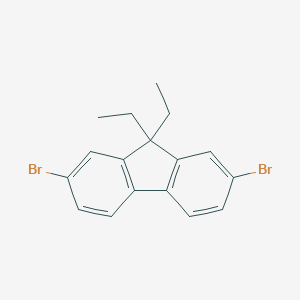

2,7-Dibromo-9,9-diethylfluorene

描述

2,7-Dibromo-9,9-diethylfluorene (C₁₇H₁₆Br₂, MW 380.12 g/mol) is a brominated fluorene derivative with diethyl substituents at the 9-position. It is a key intermediate in synthesizing conjugated polymers for optoelectronic applications, particularly organic light-emitting diodes (OLEDs) and optical limiting materials . The compound is synthesized via nucleophilic substitution of 2,7-dibromofluorene with ethyl bromides under basic conditions. Microwave-assisted polymerization methods have been employed to enhance reaction efficiency, yielding up to 93.1% of hybridized polymers with narrow particle size distributions . Its molecular structure balances solubility (due to ethyl groups) and electronic properties, making it suitable for solution-processed device fabrication.

属性

IUPAC Name |

2,7-dibromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECWABMXAYFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393379 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197969-58-7 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of 2,7-Dibromo-9,9-diethylfluorene typically involves a two-step chemical synthesis process :

Synthesis of the precursor: Ethyl lithium reacts with fluorene to produce ethyl fluorene.

Formation of this compound: The 2,7-dibromofluorene is further reacted with bromoethane to generate this compound.

化学反应分析

2,7-Dibromo-9,9-diethylfluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.

科学研究应用

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 2,7-dibromo-9,9-diethylfluorene is in the development of hole-transporting materials for OLEDs. The compound serves as a template for synthesizing N-carbazole capped oligofluorenes, which exhibit promising properties for efficient charge transport and light emission .

Case Study: OLED Performance

Research indicates that OLEDs utilizing derivatives of this compound demonstrate high thermal and chemical stability along with excellent emission efficiency. The molecular structure of these compounds significantly influences their emissive properties and packing modes, which are critical for optimizing device performance .

Conjugated Polymers

This compound is instrumental in synthesizing conjugated polymers such as poly[9,9'-bis(6'-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT). These polymers are utilized in label-free DNA microarrays , showcasing their versatility in biotechnological applications .

Synthesis Process

The synthesis typically involves the bromination of fluorene followed by alkylation with ethyl iodide to yield this compound. Subsequent reactions can produce various functionalized derivatives suitable for specific applications in organic electronics and sensing technologies .

Nonlinear Optical (NLO) Chromophores

The compound has been explored as a precursor for synthesizing trialkoxysilyl substituted NLO chromophores. These chromophores have potential applications in advanced optical devices due to their ability to exhibit non-linear optical properties .

Research Findings

Studies have shown that derivatives of this compound can be modified to enhance their NLO response. This involves complex synthetic pathways that allow for the incorporation of various functional groups to tune their optical characteristics .

Photoluminescent Materials

Another notable application is in the creation of photoluminescent materials. The compound can be used to prepare blue-emitting polyfluorene derivatives that are essential for display technologies and lighting solutions .

Performance Metrics

The photoluminescent efficiency of these materials is significantly influenced by their molecular structure and the presence of substituents at specific positions on the fluorene ring. Research has indicated that optimizing these parameters can lead to materials with nearly pure blue emissions suitable for high-quality display applications .

Environmental Studies

Recent studies have also investigated the environmental impact of halogenated polycyclic aromatic hydrocarbons (PAHs), including this compound. Understanding the vapor pressures and degradation pathways of such compounds is crucial for assessing their environmental behavior and toxicity .

作用机制

The mechanism of action of 2,7-Dibromo-9,9-diethylfluorene in organic electronics involves its role as a building block for semiconducting polymers. These polymers facilitate charge transport in devices such as organic light-emitting diodes and solar cells . The molecular targets include the active layers in these devices, where the compound contributes to the overall efficiency and performance of the electronic components .

相似化合物的比较

Structural and Physical Properties

The table below compares structural features and physical properties of 2,7-Dibromo-9,9-diethylfluorene with analogous compounds:

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., dihexyl, didodecyl) improve solubility in organic solvents, critical for solution processing . Shorter chains (dimethyl, diethyl) enhance crystallinity and thermal stability but reduce solubility.

- Crystallinity: The dimethyl derivative exhibits pronounced π-π interactions in its crystal structure, which may enhance charge transport in solid-state devices .

生物活性

2,7-Dibromo-9,9-diethylfluorene is a brominated derivative of fluorene that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure imparts significant biological activity, making it a subject of interest for researchers exploring its potential applications in drug development and organic electronics.

The chemical formula of this compound is , with a molecular weight of approximately 368.12 g/mol. The presence of bromine atoms at the 2 and 7 positions of the fluorene core enhances its reactivity and allows for various chemical transformations.

Synthesis

The compound can be synthesized through several methods, including:

- Stille Coupling : This method involves the reaction of this compound with organotin compounds under palladium catalysis.

- Condensation Reactions : Utilizing bifunctional ionic liquids as catalysts can facilitate the formation of this compound from simpler precursors like 9-fluorenone and phenols.

Antimicrobial Properties

Research indicates that derivatives of dibromo-fluorenes exhibit notable antimicrobial activity. For instance, studies have shown that certain brominated compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This has been supported by in vitro studies demonstrating cytotoxic effects against several cancer types .

The biological activity of this compound is believed to be linked to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and apoptosis.

- Targeting Cellular Pathways : It appears to affect key signaling pathways involved in cell proliferation and survival, although specific targets remain to be fully elucidated .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound display favorable bioavailability profiles due to their lipophilic nature. This characteristic allows for efficient absorption and distribution within biological systems .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dibromo-fluorene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In a study examining the anticancer potential of dibromo-fluorenes on human breast cancer cells (MCF-7), treatment with 25 µM of this compound resulted in a 60% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Applications

常见问题

Q. What are the optimized synthetic routes for 2,7-Dibromo-9,9-diethylfluorene, and how can reaction conditions influence yield?

The compound is typically synthesized via bromination of 9,9-diethylfluorene using bromine in the presence of an acidic catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic substitution at the 2,7-positions .

- Solvent choice : Non-polar solvents like dichloromethane minimize side reactions .

- Purification : Distillation under reduced pressure (113–116°C) removes unreacted bromine, followed by recrystallization from ethanol/ethyl acetate mixtures for high purity (>95%) .

Q. How can researchers determine the physical properties (e.g., density, solubility) of this compound?

- Density : Measured via pycnometry (reported as 1.494 g/cm³ at 25°C) .

- Solubility : Tested in organic solvents (e.g., THF, chloroform) using UV-Vis spectroscopy; the compound is insoluble in water but fully soluble in dichloromethane .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C .

Q. What purification techniques are recommended to achieve high-purity this compound?

- Distillation : Effective for removing low-boiling-point impurities (e.g., excess bromine) .

- Recrystallization : Use a 3:1 mixture of ethyl acetate/hexane to isolate crystals with ≥98% purity .

- Column chromatography : Silica gel with hexane/ethyl acetate (10:1) eluent resolves di-brominated isomers .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its electronic properties?

Single-crystal X-ray diffraction reveals:

- Planarity : The fluorene backbone is planar except for ethyl groups, enabling π-π stacking (centroid distance: 3.84 Å) .

- Symmetry : Crystallographic m2m symmetry enhances thermal stability (melting point: 67–71°C) and charge transport in OLEDs .

- Substituent effects : Bromine atoms increase electron affinity (EA = 2.8 eV), making the compound suitable as an electron-transport layer .

Q. What reaction mechanisms enable selective C-H functionalization of this compound?

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions with arylboronic acids proceed via oxidative addition at Br sites, followed by transmetalation and reductive elimination .

- Carboxylate-assisted C-H activation : Acetate ligands facilitate deprotonation at the 4-position, enabling direct arylation without pre-functionalization .

- DFT studies : Predict regioselectivity by analyzing charge distribution (Br atoms act as directing groups) .

Q. How is this compound utilized in conjugated polymer synthesis for optoelectronic devices?

- Copolymer design : The compound serves as a monomer in polyfluorenes synthesized via Suzuki coupling with 9,9-dioctylfluorene-2,7-diboronic acid. Optimized conditions include:

- Catalyst: Pd(PPh₃)₄ (2 mol%) in THF/K₂CO₃ (3:1 v/v) .

- Molecular weight control: Use of end-capping agents (e.g., phenylboronic acid) to achieve Mₙ ~20 kDa .

Q. What methodologies are used to study the photophysical properties of this compound derivatives?

- UV-Vis spectroscopy : Absorption maxima at 320 nm (π-π* transition) with molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .

- Photoluminescence (PL) : Quantum yields (Φ) measured using integrating spheres; Φ = 0.45 in thin films .

- Two-photon absorption (TPA) : Z-scan techniques reveal TPA cross-sections of ~500 GM at 800 nm for push-pull chromophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。